N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16278614
InChI: InChI=1S/C19H17N3O4S2/c1-3-26-14-5-4-12(10-15(14)25-2)11-16-18(24)22(19(27)28-16)21-17(23)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3,(H,21,23)/b16-11-
SMILES:
Molecular Formula: C19H17N3O4S2
Molecular Weight: 415.5 g/mol

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC16278614

Molecular Formula: C19H17N3O4S2

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide -

Specification

Molecular Formula C19H17N3O4S2
Molecular Weight 415.5 g/mol
IUPAC Name N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Standard InChI InChI=1S/C19H17N3O4S2/c1-3-26-14-5-4-12(10-15(14)25-2)11-16-18(24)22(19(27)28-16)21-17(23)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3,(H,21,23)/b16-11-
Standard InChI Key UBAKXTUFWHRBGH-WJDWOHSUSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC

Introduction

Structural Elucidation and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Core structure: A 1,3-thiazolidin-3-yl ring system with substitutions at positions 2 (thioxo), 4 (oxo), and 5 (benzylidene).

  • Benzylidene substituent: A 4-ethoxy-3-methoxybenzylidene group at position 5, with a (Z)-configuration about the double bond.

  • Pyridine carboxamide: A pyridine-4-carboxamide group attached to the nitrogen at position 3 of the thiazolidinone ring.

The (Z)-stereochemistry at the C5 double bond is critical for molecular geometry, influencing π-π stacking interactions and binding affinity to biological targets . The ethoxy and methoxy groups on the benzylidene moiety enhance electron-donating effects, potentially modulating electronic properties such as HOMO-LUMO energy gaps and dipole moments .

Synthetic Pathways and Reaction Mechanisms

General Synthesis of 5-Arylidene Thiazolidinones

The synthesis of analogous compounds, as described in , involves a multi-step protocol:

  • Formation of the thiazolidinone core: Condensation of thiourea derivatives with α-halo carbonyl compounds.

  • Benzylidene introduction: Knoevenagel condensation between the thiazolidinone and substituted benzaldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) in ethanol with morpholine as a catalyst.

  • N-functionalization: Coupling the thiazolidinone nitrogen with pyridine-4-carboxylic acid via carbodiimide-mediated amidation.

For the target compound, the reaction sequence would proceed as follows:

Thiazolidinone precursor+4-Ethoxy-3-methoxybenzaldehydeEtOH, morpholineΔ5-(Benzylidene)thiazolidinone\text{Thiazolidinone precursor} + \text{4-Ethoxy-3-methoxybenzaldehyde} \xrightarrow[\text{EtOH, morpholine}]{\Delta} \text{5-(Benzylidene)thiazolidinone} 5-(Benzylidene)thiazolidinone+Pyridine-4-carbonyl chlorideDCM, Et3N0CTarget compound\text{5-(Benzylidene)thiazolidinone} + \text{Pyridine-4-carbonyl chloride} \xrightarrow[\text{DCM, Et}_3\text{N}]{0^\circ\text{C}} \text{Target compound}

Key Reaction Parameters

  • Solvent: Ethanol or dichloromethane for condensation and amidation steps.

  • Catalyst: Morpholine (0.1–0.3 equiv) for Knoevenagel reactions .

  • Temperature: Room temperature for condensations; 0°C for amide coupling to minimize side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data from analogous compounds in provide insights into expected signals:

Proton/Groupδ (ppm)MultiplicityAssignment
Thiazolidinone C5-H (═CH)7.68–8.16SingletBenzylidene proton
Pyridine H-2/H-68.50–8.70DoubletOrtho to carboxamide
OCH3 (3-methoxy)3.86–3.90SingletMethoxy protons
OCH2CH3 (4-ethoxy)1.20–1.30 (CH3), 4.10–4.30 (CH2)Triplet, QuartetEthoxy methyl and methylene

In 13C^{13}\text{C} NMR:

  • Thioxo (C=S): δ 202–203 ppm .

  • Oxo (C=O): δ 165–175 ppm .

  • Aromatic carbons: 110–160 ppm, depending on substitution.

Infrared (IR) Spectroscopy

Key absorptions:

  • C=O (thiazolidinone): 1740–1750 cm1^{-1}.

  • C=S: 1220–1240 cm1^{-1}.

  • Amide (N–H): 3300–3350 cm1^{-1}.

Computational and Physicochemical Analysis

Density Functional Theory (DFT) Calculations

Using data from , the electronic properties of the compound can be hypothesized:

ParameterPredicted ValueBiological Relevance
HOMO (eV)−0.22 to −0.25Electron-donating capacity
LUMO (eV)−0.09 to −0.11Electron-accepting potential
Energy Gap (ΔE)0.13–0.14Reactivity index; lower gaps enhance activity
Dipole Moment (D)4.5–5.5Solubility and membrane permeability

The ethoxy and methoxy groups likely reduce ΔE by donating electrons into the benzylidene ring, increasing softness (σ) and electrophilicity .

LogP and Solubility

  • Predicted LogP: ~3.2 (moderate lipophilicity due to ethoxy/methoxy groups).

  • Aqueous solubility: Low (10–20 μM), necessitating formulation enhancements for bioavailability.

Hypothesized Biological Activities

Enzyme Inhibition

Thiazolidinones are known aldose reductase inhibitors (ARIs) . The target compound’s electronegative groups could bind to the enzyme’s active site, with predicted IC50_{50} values <1 μM based on QSAR models .

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